

In-depth Technical Guide: ^1H NMR Spectrum of 2-Amino-5-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzonitrile

Cat. No.: B1267719

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This technical guide offers a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Amino-5-methylbenzonitrile**, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines the predicted spectral data, a detailed experimental protocol for its acquisition, and an illustrative representation of the spin-spin coupling relationships within the molecule.

Predicted ^1H NMR Spectral Data

The anticipated ^1H NMR spectral data for **2-Amino-5-methylbenzonitrile** is summarized in the table below. These predictions are derived from fundamental principles of NMR spectroscopy and comparative analysis of structurally related molecules. It is important to note that actual chemical shifts (δ) and coupling constants (J) may vary depending on the solvent used and the operational frequency of the NMR spectrometer.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-6	~ 7.1	d	1H	~ 2.0
H-4	6.9 - 7.0	dd	1H	~ 8.0, ~ 2.0
H-3	6.6 - 6.7	d	1H	~ 8.0
-NH ₂	4.0 - 5.0	br s	2H	N/A
-CH ₃	~ 2.2	s	3H	N/A

Abbreviations: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Experimental Protocol

A standard methodology for the acquisition of the ¹H NMR spectrum of **2-Amino-5-methylbenzonitrile** is detailed below.

1. Materials and Instrumentation:

- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this type of compound.
- Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).
- Sample: Approximately 5-10 mg of **2-Amino-5-methylbenzonitrile**.
- NMR Tube: A standard 5 mm NMR tube.

2. Sample Preparation:

- Weigh 5-10 mg of **2-Amino-5-methylbenzonitrile** and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS.
- Ensure the sample is fully dissolved before transferring the solution into the NMR tube.

3. Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Perform locking and shimming procedures to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard pulse sequences. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.

Signal Interpretation and Structural Elucidation

The aromatic region of the spectrum is anticipated to display three distinct signals corresponding to the three protons on the benzene ring. The methyl group protons are expected to appear as a singlet, while the amine protons will likely present as a broad singlet. The spin-spin coupling between adjacent aromatic protons gives rise to the observed splitting patterns, which are crucial for assigning each signal to a specific proton.

Caption: Spin-spin coupling pathways in **2-Amino-5-methylbenzonitrile**.

The diagram above illustrates the expected coupling interactions. The H-3 proton is split by the adjacent H-4 proton (ortho-coupling), resulting in a doublet. The H-4 proton is split by both H-3 (ortho-coupling) and H-6 (meta-coupling), leading to a doublet of doublets. The H-6 proton is split by H-4 (meta-coupling), appearing as a doublet. The methyl and amine protons do not exhibit coupling with the aromatic protons.

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